CP-66713

Catalog No.
S524340
CAS No.
91896-57-0
M.F
C15H10ClN5
M. Wt
295.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-66713

CAS Number

91896-57-0

Product Name

CP-66713

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molecular Formula

C15H10ClN5

Molecular Weight

295.72 g/mol

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP 66713; CP-66713; CP66713.

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N

The exact mass of the compound 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is 295.06247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-66713 is a non-xanthine, selective adenosine A2 (specifically A2A) receptor antagonist (Ki ≈ 22 nM) that exhibits up to 25-fold selectivity over the A1 receptor subtype. Procured primarily as a pharmacological tool for neurobiological and cardiovascular research, this compound is utilized to isolate A2-mediated pathways from broader purinergic signaling networks. Its structural classification as an 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine distinguishes it from classical xanthine-based antagonists, offering different off-target binding characteristics and solubility profiles. In laboratory workflows, it is frequently employed in hippocampal slice electrophysiology, retinal pericyte contractility assays, and as a competitive baseline in the development of next-generation A2A-targeted radioligands [1].

Substituting CP-66713 with generic non-selective adenosine antagonists (such as caffeine or 8-phenyltheophylline) or highly selective A1 antagonists (like DPCPX) fundamentally compromises assay integrity when isolating A2-specific mechanisms. While newer generation antagonists like SCH58261 offer higher absolute A2A selectivity, CP-66713 remains a critical procurement choice for specific established baseline models, particularly in legacy electrophysiological protocols measuring long-term potentiation (LTP) in hippocampal CA1 neurons. Furthermore, its unique triazoloquinoxaline scaffold presents distinct tissue penetration and receptor residence properties compared to furan-triazolo-triazine derivatives, making it non-interchangeable in assays where compound-specific lipophilicity dictates the physiological response[1].

Receptor Subtype Selectivity vs. Non-Selective Antagonists

In vitro radioligand binding assays require precise subtype isolation. CP-66713 demonstrates a Ki of 22 nM for the adenosine A2 receptor with up to 25-fold selectivity over the A1 receptor, providing a distinct workflow advantage over non-selective antagonists like caffeine (Ki ≈ 48 µM for A2A), which fail to provide subtype discrimination [1].

Evidence DimensionA2A vs A1 Receptor Selectivity
Target Compound DataCP-66713 (Ki = 22 nM for A2, ~25-fold selectivity over A1)
Comparator Or BaselineCaffeine (Ki ≈ 48 µM for A2A, non-selective)
Quantified Difference>2000-fold higher absolute affinity for A2A and distinct subtype selectivity
ConditionsIn vitro radioligand binding assays

Ensures precise isolation of A2A-mediated signaling pathways without the confounding A1-mediated effects seen with non-selective xanthines.

Inhibition of Retinal Pericyte Relaxation vs. A1-Selective Antagonists

For microvascular contractility workflows, CP-66713 provides complete functional blockade of A2-mediated pathways. In cultured bovine retinal pericytes, 100 nM CP-66713 completely inhibits adenosine-induced relaxation, whereas the A1-selective comparator DPCPX at a 10-fold higher concentration (1 µM) yields 0% inhibition [1].

Evidence DimensionInhibition of adenosine-induced pericyte relaxation
Target Compound DataCP-66713 (100% inhibition at 100 nM)
Comparator Or BaselineDPCPX (0% inhibition at 1 µM)
Quantified DifferenceComplete functional blockade by CP-66713 versus no effect by the A1-selective comparator
ConditionsCultured bovine retinal pericytes exposed to 300 nM adenosine

Validates CP-66713 as the necessary procurement choice for studying A2-mediated microvascular contractility and ischemic responses.

Modulation of Hippocampal Long-Term Potentiation (LTP)

In electrophysiological laboratory workflows, CP-66713 is utilized to isolate purinergic effects on synaptic plasticity. Continuous perfusion of 10 µM CP-66713 in guinea pig hippocampal slices completely reverses the direction of synaptic potential potentiation, inducing long-term depression (LTD) instead of the long-term potentiation (LTP) seen under standard baseline conditions [1].

Evidence DimensionSynaptic plasticity modulation (Field EPSP)
Target Compound DataCP-66713 (10 µM induces LTD)
Comparator Or BaselineBaseline ACSF perfusion (Induces normal LTP)
Quantified DifferenceComplete reversal of synaptic potential potentiation direction (LTP to LTD)
ConditionsGuinea pig hippocampal slices, tetanic stimulation (100 Hz)

Critical for neurophysiology labs requiring a validated pharmacological tool to dissect the role of endogenous adenosine in synaptic plasticity.

In Vitro Blocking Efficacy in Radioligand Development

In radiopharmaceutical development workflows, CP-66713 serves as a reliable competitive baseline standard. During the in vitro autoradiographic validation of the A2A PET ligand [11C]KF18446, CP-66713 effectively blocks specific striatal binding, validating target engagement alongside other non-xanthine comparators like SCH58261[1].

Evidence DimensionCompetitive binding against [11C]KF18446
Target Compound DataCP-66713 (Effective striatal binding reduction)
Comparator Or BaselineUnblocked baseline (100% specific binding)
Quantified DifferenceSignificant reduction in radioligand uptake confirming target engagement
ConditionsIn vitro autoradiography of rat brain sections

Demonstrates the compound's reliability as a competitive blocking agent in the validation of novel A2A-targeted radiopharmaceuticals.

Neurophysiological Studies of Synaptic Plasticity

Due to its established ability to block LTP of field EPSPs and facilitate depotentiation in hippocampal CA1 neurons, CP-66713 is a preferred agent for electrophysiology labs studying learning, memory, and purinergic neuromodulation [1].

Microvascular and Endothelial Contractility Assays

Its proven efficacy in completely abolishing adenosine-induced relaxation in retinal pericytes makes it ideal for research into diabetic retinopathy, ischemic microvascular changes, and local capillary blood flow regulation [2].

Competitive Baseline in Radioligand and Drug Discovery

As a structurally distinct non-xanthine A2A antagonist, CP-66713 serves as a crucial reference standard in competitive binding assays and autoradiography for validating the selectivity of novel PET tracers and next-generation therapeutics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.0624730 Da

Monoisotopic Mass

295.0624730 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91896-57-0

Wikipedia

CP 66713

Dates

Last modified: 08-15-2023
1: Fujii S, Kato H, Ito K, Itoh S, Yamazaki Y, Sasaki H, Kuroda Y. Effects of A1 and A2 adenosine receptor antagonists on the induction and reversal of long-term potentiation in guinea pig hippocampal slices of CA1 neurons. Cell Mol Neurobiol. 2000 Jun;20(3):331-50. PubMed PMID: 10789832.
2: Fujii S, Kuroda Y, Ito KL, Yoshioka M, Kaneko K, Yamazaki Y, Sasaki H, Kato H. Endogenous adenosine regulates the effects of low-frequency stimulation on the induction of long-term potentiation in CA1 neurons of guinea pig hippocampal slices. Neurosci Lett. 2000 Jan 28;279(2):121-4. PubMed PMID: 10674636.
3: Fujii S, Kuroda Y, Ito Ki, Kaneko K, Kato H. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus. J Physiol. 1999 Dec 1;521 Pt 2:451-66. PubMed PMID: 10581315; PubMed Central PMCID: PMC2269672.
4: Fredholm BB, Lindström K. Autoradiographic comparison of the potency of several structurally unrelated adenosine receptor antagonists at adenosine A1 and A(2A) receptors. Eur J Pharmacol. 1999 Sep 10;380(2-3):197-202. PubMed PMID: 10513579.
5: O'Kane EM, Stone TW. Interaction between adenosine A1 and A2 receptor-mediated responses in the rat hippocampus in vitro. Eur J Pharmacol. 1998 Nov 27;362(1):17-25. PubMed PMID: 9865525.
6: Matsugi T, Chen Q, Anderson DR. Adenosine-induced relaxation of cultured bovine retinal pericytes. Invest Ophthalmol Vis Sci. 1997 Dec;38(13):2695-701. PubMed PMID: 9418721.
7: Zhang Y, Raud J, Hedqvist P, Fredholm BB. Propentofylline inhibits polymorphonuclear leukocyte recruitment in vivo by a mechanism involving adenosine A2A receptors. Eur J Pharmacol. 1996 Oct 17;313(3):237-42. PubMed PMID: 8911920.
8: Phillis JW. The effects of selective A1 and A2a adenosine receptor antagonists on cerebral ischemic injury in the gerbil. Brain Res. 1995 Dec 24;705(1-2):79-84. PubMed PMID: 8821736.
9: Suzuki M, Tomaru A, Kishibayashi N, Karasawa A. Effects of the adenosine A1-receptor antagonist on defecation, small intestinal propulsion and gastric emptying in rats. Jpn J Pharmacol. 1995 May;68(1):119-23. PubMed PMID: 7494374.
10: Szentmiklósi AJ, Ujfalusi A, Cseppentö A, Nosztray K, Kovács P, Szabó JZ. Adenosine receptors mediate both contractile and relaxant effects of adenosine in main pulmonary artery of guinea pigs. Naunyn Schmiedebergs Arch Pharmacol. 1995 Apr;351(4):417-25. PubMed PMID: 7543187.
11: Kirkpatrick KA, Richardson PJ. Adenosine receptor-mediated modulation of acetylcholine release from rat striatal synaptosomes. Br J Pharmacol. 1993 Nov;110(3):949-54. PubMed PMID: 8298819; PubMed Central PMCID: PMC2175826.
12: Vellucci SV, Sirinathsinghji DJ, Richardson PJ. Adenosine A2 receptor regulation of apomorphine-induced turning in rats with unilateral striatal dopamine denervation. Psychopharmacology (Berl). 1993;111(3):383-8. PubMed PMID: 7870978.
13: Fujii S, Wakizaka A, Sekino Y, Kuroda Y, Ito K, Miyakawa H, Kato H. Adenosine A2 receptor antagonist facilitates the reversal of long-term potentiation (depotentiation) of evoked postsynaptic potentials but inhibits that of population spikes in hippocampal CA1 neurons. Neurosci Lett. 1992 Dec 14;148(1-2):148-50. PubMed PMID: 1300488.
14: Fuder H, Brink A, Meincke M, Tauber U. Purinoceptor-mediated modulation by endogenous and exogenous agonists of stimulation-evoked [3H]noradrenaline release on rat iris. Naunyn Schmiedebergs Arch Pharmacol. 1992 Apr;345(4):417-23. PubMed PMID: 1320209.
15: Sekino Y, Ito K, Miyakawa H, Kato H, Kuroda Y. Adenosine (A2) antagonist inhibits induction of long-term potentiation of evoked synaptic potentials but not of the population spike in hippocampal CA1 neurons. Biochem Biophys Res Commun. 1991 Dec 31;181(3):1010-4. PubMed PMID: 1764051.

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